6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one
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Overview
Description
6-Bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one typically involves the use of bromoanthranilic acid, benzoyl chloride, and various substituted amino synthons . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .
Chemical Reactions Analysis
6-Bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aromatic ring .
Scientific Research Applications
6-Bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .
Comparison with Similar Compounds
Similar compounds to 6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one include other quinazolinone derivatives such as:
6-Bromo-2-phenylquinazolin-4(3H)-one: Known for its antitumor properties.
3-(2,6-Dichlorophenyl)-6-bromoquinazolin-4(3H)-one: Exhibits antimicrobial activity.
What sets this compound apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C17H13BrN2O |
---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
6-bromo-3-[(E)-3-phenylprop-2-enyl]quinazolin-4-one |
InChI |
InChI=1S/C17H13BrN2O/c18-14-8-9-16-15(11-14)17(21)20(12-19-16)10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2/b7-4+ |
InChI Key |
FPKRQZDMSMRAFP-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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